Product packaging for FIAsH-EDT2 Sulfonic Acid(Cat. No.:)

FIAsH-EDT2 Sulfonic Acid

Cat. No.: B1157311
M. Wt: 744.56
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution from Genetic Fusions to Chemical Tagging Methodologies

The advent of protein labeling was revolutionized in the 1990s by the use of genetically encoded fluorescent proteins (FPs), such as the green fluorescent protein (GFP) researchgate.net. This technique involves fusing the gene of the protein of interest with the gene for an FP, resulting in a chimeric protein that is inherently fluorescent researchgate.net. While transformative, the large size of FPs (around 30 kDa) can sometimes interfere with the natural function and localization of the protein being studied Current time information in Bangalore, IN.core.ac.uk.

This limitation spurred the development of chemical tagging methodologies, which offer a more refined approach. These methods typically involve genetically fusing the target protein to a small peptide tag or a self-labeling enzyme wikipedia.orgmpg.deacs.org. This tag is then specifically recognized and labeled by a small, synthetically-derived fluorescent molecule, or fluorophore wikipedia.orgresearchgate.net. This approach minimizes the potential for steric hindrance associated with larger FP tags core.ac.uk.

Conceptual Advantages of Small Molecule Fluorophores for In Situ Labeling

Small molecule fluorophores present several advantages for labeling proteins within living cells. Their compact size, typically less than 1 kDa, is less likely to perturb the function of the target protein Current time information in Bangalore, IN.aliyuncs.com. Furthermore, synthetic chemistry allows for the creation of a diverse palette of fluorophores with a wide range of spectral properties, from different colors to environmentally sensitive probes scbt.comresearchgate.net.

A particularly valuable feature of some small molecule probes is fluorogenicity. This means the probe is non-fluorescent or weakly fluorescent on its own but becomes brightly fluorescent upon binding to its specific target nih.govfigshare.com. This "turn-on" mechanism significantly enhances the signal-to-noise ratio by reducing background fluorescence from unbound probes, often eliminating the need for extensive washing steps nih.gov.

Properties

Molecular Formula

C₂₄H₁₈As₂O₈S₅

Molecular Weight

744.56

Origin of Product

United States

Chemical Synthesis and Structural Elucidation of Fiash Edt2 Sulfonic Acid

Methodological Approaches to Synthesis and Purification

The creation of FIAsH-EDT2 sulfonic acid is a multi-step process that begins with the fluorescein (B123965) molecule. A key transformation is the mercuration of the fluorescein, followed by a palladium-catalyzed transmetalation with arsenic trichloride. acs.orgresearchgate.netualberta.ca This creates the biarsenical core. The final step in forming the precursor, FIAsH-EDT2, is the addition of two 1,2-ethanedithiol (B43112) (EDT) molecules. acs.orgualberta.ca

To produce the sulfonic acid derivative, FIAsH-EDT2 undergoes sulfonation. This is an electrophilic aromatic substitution reaction where a sulfonic acid group (-SO3H) is added to the fluorescein structure. ualberta.ca This process is crucial for altering the molecule's properties, particularly its solubility and membrane permeability.

Achieving high yields and purity for this compound requires careful control over reaction conditions and robust purification methods. The synthesis from fluorescein can be accomplished in a two-step procedure designed to be straightforward and minimize the handling of toxic reagents like arsenic trichloride. nih.govresearchgate.net

Purification of aryl sulfonic acids can be challenging due to a limited choice of effective solvents. google.com High-performance liquid chromatography (HPLC) is a common and effective method for purifying biarsenical probes. acs.org For instance, after synthesis, the crude product can be subjected to preparative HPLC to isolate the desired sulfonated compound from unsulfonated precursors and other byproducts. The purity of the final product is then typically verified using analytical HPLC and mass spectrometry. uni-greifswald.de

Structural Features Governing Molecular Functionality

The core of this compound is the fluorescein molecule, which acts as the fluorophore. wikipedia.org Its inherent spectroscopic properties are responsible for the probe's fluorescence. Attached to this fluorescein backbone are two biarsenical groups. wikipedia.org These groups are key to the probe's functionality, as they have a high affinity for a specific sequence of amino acids known as a tetracysteine motif (Cys-Cys-X-X-Cys-Cys). wikipedia.orgmdpi.com

A critical feature of this design is that the FIAsH-EDT2 molecule is practically non-fluorescent on its own. ualberta.ca However, when it binds to the tetracysteine tag, its fluorescence increases dramatically, in some cases by as much as 50,000-fold. ualberta.ca This "turn-on" fluorescence is thought to be due to the restriction of vibrational deactivation or photoinduced electron transfer mechanisms upon binding to the more rigid peptide complex. ualberta.ca

The addition of a sulfonic acid group is the defining modification that makes this compound a distinct tool for cell biology. Sulfonic acids are known to be strong acids that are typically colorless and non-oxidizing. wikipedia.org The presence of the sulfonyl group makes them polar and, in the case of short-chain sulfonic acids, water-soluble. wikipedia.org

This increased water solubility and the negative charge of the sulfonate group at physiological pH are the primary reasons for the probe's inability to cross cell membranes. ualberta.cagoogle.com This membrane impermeability allows researchers to specifically label proteins on the exterior of a cell that contain the tetracysteine tag, without the probe entering the cell and labeling intracellular proteins. ualberta.ca

Design and Synthesis of Spectrally Varied Biarsenical Analogues

To allow for multi-color imaging and other advanced applications, a range of biarsenical probes with different spectral properties have been developed. acs.org These analogues are created by modifying the core fluorophore. For example, replacing fluorescein with resorufin (B1680543) results in a red-shifted probe called ReAsH. ualberta.ca Other variations include blue-fluorescent CHoXAsH and cyanine (B1664457) dye-based probes like AsCy3. mdpi.comnih.gov

Development of Red-Emitting Biarsenicals (e.g., ReAsH, AsCy3)

The success of FlAsH spurred the development of analogous probes with different spectral properties, particularly those emitting in the red portion of the spectrum. Red-emitting fluorophores are highly desirable for biological imaging due to lower cellular autofluorescence and deeper tissue penetration of red light. nih.gov

ReAsH (Resorufin Arsenical Hairpin Binder) was one of the first red-emitting biarsenical probes developed. ualberta.ca It is a derivative of the resorufin fluorophore and is synthesized using a method analogous to that of FlAsH. acs.orgresearchgate.net Like FlAsH, ReAsH is practically non-fluorescent as an EDT2 adduct but becomes brightly fluorescent upon binding to a tetracysteine motif (Cys-Cys-Xaa-Xaa-Cys-Cys). acs.orgualberta.ca The resulting complex has excitation and emission maxima of approximately 593 nm and 608 nm, respectively. acs.orgualberta.ca This allows for dual-color labeling experiments where FlAsH and ReAsH can be used sequentially to label proteins tagged with the same tetracysteine sequence at different times. rsc.org However, the brightness of ReAsH is considerably lower than that of FlAsH. pnnl.govacs.org

AsCy3 represents a significant advancement based on a different fluorophore scaffold. It is a biarsenical probe built from Cy3, a member of the photostable and bright cyanine dye family. acs.org A key innovation in the design of AsCy3 is the larger interatomic distance between its two arsenic atoms (~14.5 Å) compared to the ~6 Å distance in FlAsH and ReAsH. acs.orgmdpi.com This structural difference prevents AsCy3 from binding efficiently to the standard FlAsH tag. Instead, a complementary high-affinity binding sequence, CCKAEAACC (named Cy3TAG), was developed. rsc.orgacs.org This orthogonality allows for the simultaneous and specific labeling of two different proteins within the same cell, one tagged with the FlAsH motif and the other with the Cy3TAG. pnnl.govacs.org AsCy3 exhibits superior photostability compared to both FlAsH and ReAsH and a brightness comparable to FlAsH. pnnl.govmdpi.comacs.org Upon binding its target peptide, its fluorescence quantum yield increases significantly to 0.28. mdpi.comacs.org

Table 2. Comparison of Key Biarsenical Probes.

Exploration of Other Fluorophore Scaffolds for Biarsenical Conjugation

To expand the capabilities of biarsenical labeling technology, researchers have explored a variety of fluorophore scaffolds beyond the initial fluorescein and resorufin cores. The goal of this exploration has been to create a "toolkit" of probes with improved photophysical properties (e.g., brightness, photostability), a wider range of emission colors, and novel functionalities. pnnl.govacs.org

The cyanine dye family has been a particularly fruitful area of exploration. The development of AsCy3 demonstrated the advantages of the cyanine scaffold, including high photostability and the ability to engineer probes with different interarsenical distances for orthogonal labeling. acs.org This concept was extended with the use of other cyanine dyes, such as AsCy5, which has an even larger interarsenical distance and has been shown to be a potent activator for certain engineered proteins. nih.gov The polarity of cyanine-based probes can also be systematically varied to optimize cell permeability and the specificity of labeling. nih.gov

In addition to entirely new scaffolds, significant modifications have been made to the original fluorescein core. To improve its properties, fluorinated derivatives such as F2FlAsH (difluorinated) and F4FlAsH (tetrafluorinated) were developed. mdpi.com Compared to the parent FlAsH, F2FlAsH offers higher absorbance, a larger Stokes shift, greater photostability, and reduced pH sensitivity. mdpi.com F4FlAsH provides a new color, with an emission intermediate between that of FlAsH and ReAsH, expanding the palette for multicolor imaging. mdpi.com

Other dye platforms have also been investigated. A biarsenical derivative of Nile Red , an environmentally sensitive fluorophore, was reported as another red-emitting probe targetable to tetracysteine motifs. acs.org The exploration of diverse scaffolds, from modified xanthenes to cyanines, continues to enhance the versatility of biarsenical probes for studying protein function in living systems.

Principles of Fiash Edt2 Sulfonic Acid Mediated Protein Labeling in Biological Systems

The Tetracysteine Motif as a Molecular Recognition Element

The foundation of the biarsenical labeling system is a small, genetically encoded peptide sequence known as the tetracysteine motif. nih.gov This short tag, composed of four cysteine residues, serves as a high-affinity binding site for the FIAsH probe. nih.govmedchemexpress.com Its small size, typically 6 to 12 amino acids, is a significant advantage over larger fluorescent protein tags like GFP, as it is less likely to interfere with the function or trafficking of the host protein. nih.govacs.org

The tetracysteine motif, with the general sequence Cys-Cys-Xaa-Xaa-Cys-Cys (where Xaa can be any non-cysteine amino acid), is introduced into a protein of interest using standard molecular biology techniques. researchgate.netmolbiolcell.org The tag can be genetically fused to either the N- or C-terminus of the target protein or inserted into an internal loop or domain. ucsd.edu The choice of insertion site is critical and must be evaluated for each protein to ensure that its native structure, function, and localization are preserved. nih.gov

To facilitate the cloning and screening process, the DNA sequence encoding the tetracysteine motif is often designed to include a unique restriction enzyme site. For example, the codon sequence 5′-TGTTGCCCGGGCTGCTGT-3′, which encodes the optimized Cys-Cys-Pro-Gly-Cys-Cys motif, contains a SmaI/XmaI restriction site, allowing for easy identification of positive clones. nih.gov Once the tagged protein construct is created, its expression and biological activity are typically validated before proceeding with fluorescent labeling. nih.gov

Initial studies utilized a tetracysteine motif designed to adopt an α-helical conformation. ucsd.edu However, subsequent research demonstrated that altering the two central amino acids (Xaa-Xaa) could significantly improve binding affinity and specificity. acs.org The introduction of proline and glycine (B1666218) to create a hairpin turn resulted in the sequence Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC), which exhibits substantially enhanced affinity for biarsenical dyes like FIAsH. nih.govucsd.eduthermofisher.com

Further optimization involved randomizing the amino acids flanking the core CCPGCC motif. This led to the development of 12-amino-acid sequences with markedly superior properties. ucsd.eduescholarship.org These optimized motifs display higher resistance to displacing agents like 1,2-ethanedithiol (B43112) (EDT), increased fluorescence quantum yields upon binding ReAsH (a red biarsenical analogue), and ultimately provide a greater signal-to-noise ratio in cellular imaging experiments. ucsd.eduescholarship.orgnih.gov This improved contrast is crucial for detecting proteins expressed at low levels. ucsd.edu

Table 1: Comparison of Tetracysteine Motif Sequences

Motif Sequence Key Features Advantages
CCRECC Original α-helical design First-generation motif for proof-of-concept. acs.org
CCPGCC Optimized core sequence with a hairpin turn Higher affinity and specificity than helical motifs. acs.orgnih.govwikipedia.org
FLNCCPGCCMEP 12-amino acid optimized sequence Markedly improved dithiol resistance and higher quantum yield; >20-fold increase in contrast over original motifs. nih.govucsd.eduescholarship.org

The efficiency and specificity of FIAsH-EDT2 labeling are influenced not only by the core motif sequence but also by its local protein environment. The residues surrounding the tag can affect its accessibility to the dye and the stability of the resulting complex. ucsd.edu The development of optimized 12-residue motifs like FLNCCPGCCMEP highlights the importance of these flanking sequences for achieving high affinity. nih.govucsd.edu

A primary challenge in this labeling method is non-specific background fluorescence, which can arise from the binding of FIAsH-EDT2 to endogenous, cysteine-rich proteins or hydrophobic sites within the cell. ucsd.edumedchemexpress.comnih.gov Using high-affinity motifs allows for more stringent washing procedures with dithiol competitors, such as 2,3-dimercaptopropanol (BAL), which effectively reduces non-specific binding while preserving the specific signal. nih.govucsd.edu The enhanced properties of the optimized tags result in a significantly improved signal-to-noise ratio, enabling the detection of even weakly expressed proteins. ucsd.edunih.gov

Molecular Mechanism of Fluorogenic Activation

A key feature of the biarsenical-tetracysteine system is its fluorogenic nature: the FIAsH-EDT2 probe is essentially non-fluorescent when unbound but becomes brightly fluorescent upon binding its target motif. nih.gov This "turn-on" mechanism is the result of specific chemical and conformational changes that occur during the labeling reaction.

In its free, unbound state, the FIAsH-EDT2 complex exhibits extremely low fluorescence. acs.orgualberta.ca This fluorescence quenching is attributed to efficient deactivation of the fluorescein's excited state through mechanisms such as photoinduced electron transfer (PET) from the arsenic atoms to the fluorophore or through vibrational deactivation. ucsd.eduacs.org The rotational freedom of the arsenic-dithiol (As-EDT) groups contributes to these non-radiative decay pathways, preventing the emission of light. ucsd.edu While the EDT adducts render the molecule non-fluorescent, binding to hydrophobic pockets, for instance in bovine serum albumin (BSA), can partially restrict these quenching mechanisms and lead to a slight increase in fluorescence, which can be a source of experimental background. ucsd.edu

The labeling of a target protein occurs via a thiol-arsenic ligand exchange reaction. bioorganic-chemistry.com The FIAsH-EDT2 molecule is delivered to the cell as a stable, non-fluorescent complex with two molecules of 1,2-ethanedithiol (EDT). nih.gov While the bond between arsenic and the EDT thiols is stable, the tetracysteine motif, with its four spatially constrained cysteine residues, forms a much higher affinity chelate with the two arsenic atoms of the FIAsH molecule. wikipedia.org

This high affinity drives the displacement of the two EDT molecules and the formation of covalent bonds between the four cysteine thiols and the two arsenic atoms. thermofisher.comresearchgate.net This binding event locks the FIAsH molecule into a rigid, constrained conformation. acs.org This rigidity inhibits the vibrational and rotational quenching mechanisms that are active in the unbound state, causing a dramatic increase in fluorescence quantum yield by up to 50,000-fold. acs.orgualberta.ca This exchange is an equilibrium process; the binding can be reversed by washing with high concentrations (millimolar) of EDT or other dithiols, which compete with the tetracysteine motif for binding to the arsenic atoms. acs.orgwikipedia.org

Table of Compounds

Compound Name Abbreviation/Synonym
FIAsH-EDT2 Sulfonic Acid sFlAsH-EDT2
Fluorescein (B123965) arsenical hairpin binder-ethanedithiol FIAsH-EDT2
1,2-Ethanedithiol EDT
2,3-dimercaptopropanol BAL, British anti-Lewisite
Resorufin (B1680543) arsenical hairpin binder ReAsH
Green Fluorescent Protein GFP

Conformational Changes and Fluorescence Enhancement Upon Specific Binding

The utility of FIAsH-EDT2 and its derivatives as protein labeling agents is fundamentally linked to a significant increase in fluorescence quantum yield upon binding to a specific target sequence. wikipedia.org In its unbound state, complexed with two molecules of 1,2-ethanedithiol (EDT), the FIAsH-EDT2 molecule is practically nonfluorescent. acs.orgucsd.edu This quenching of fluorescence is thought to occur through mechanisms such as vibrational deactivation or photoinduced electron transfer. acs.org

The specific binding target for FIAsH is a genetically engineered tetracysteine motif, commonly Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC), which is introduced into the protein of interest. wikipedia.orgnih.gov This sequence is rare in endogenous proteins, providing a basis for specific labeling. researchgate.net When FIAsH-EDT2 encounters a protein displaying this motif, the EDT molecules are displaced as the two arsenic atoms in the FIAsH moiety form stable covalent bonds with the thiol groups of the four cysteine residues. wikipedia.orgacs.org

This binding event induces a significant conformational change. The interaction forces the tetracysteine-containing peptide region into a more rigid and constrained structure, often a hairpin-like loop. acs.orgbioorganic-chemistry.com This increased rigidity hinders the non-radiative decay pathways that quench the fluorophore in its EDT-bound state. acs.org The result is a dramatic enhancement of fluorescence, with reports of a more than 50,000-fold increase and a quantum yield reaching approximately 0.5 upon binding to a target peptide. acs.org This "fluorogenic" property is highly advantageous as it minimizes the background signal from unbound or excess probe, reducing the necessity for extensive washing steps to achieve a high signal-to-noise ratio. acs.orgucsd.edu The fluorescence emission of the resulting complex is in the green-yellow spectrum, with an excitation maximum around 508 nm and an emission peak near 528 nm. wikipedia.org

This principle of fluorescence enhancement upon a binding-induced conformational change has also been exploited in developing biosensors. For instance, by splitting the tetracysteine motif into two parts on a single protein or across two different proteins, fluorescence is only generated when a conformational change or protein-protein interaction brings the two halves of the tag into close proximity, allowing FIAsH to bind and become fluorescent. nih.gov

Table 1: Fluorescence Properties of FIAsH-EDT2

StateFluorescenceQuantum YieldProposed Quenching MechanismReference
Unbound (Complexed with EDT)Practically nonfluorescentVery lowVibrational deactivation, photoinduced electron transfer acs.orgucsd.edu
Bound (to Tetracysteine Motif)Brightly fluorescent (>50,000x increase)~0.5Quenching is hindered by rigid peptide complex acs.org

Factors Influencing Labeling Specificity and Background Mitigation

A primary challenge in using FIAsH-EDT2 for protein labeling in biological systems is managing its specificity. While the affinity for the engineered tetracysteine motif is exceptionally high, with dissociation constants in the picomolar range, the biarsenical probe can also bind to other sites within the cell, leading to background fluorescence. acs.orgnih.gov This non-specific binding primarily occurs with endogenous proteins that are naturally rich in cysteine residues. nih.govnih.govresearchgate.net The interaction of FIAsH with pairs of cysteines, rather than the specific tetracysteine sequence, can cause the molecule to become fluorescent, obscuring the signal from the intended target. ucsd.edunih.gov This background signal can be substantial and may prevent the detection of target proteins, particularly those expressed at low levels. nih.govresearchgate.net Therefore, mitigating this non-specific binding is critical for successful and accurate labeling.

Strategies for Minimizing Non-Specific Binding to Endogenous Cysteine-Rich Proteins

Several strategies have been developed to enhance the signal-to-noise ratio by reducing background fluorescence from off-target binding.

Use of Dithiol Antidotes: The most crucial strategy is the inclusion of low concentrations of a competing dithiol, such as 1,2-ethanedithiol (EDT) or 2,3-dimercaptopropanol (BAL), in the labeling and washing solutions. acs.orgnih.gov These "antidotes" have a higher affinity for the arsenic centers of FIAsH than endogenous dithiol pairs but a lower affinity than the tetracysteine motif. acs.orgucsd.edu This differential affinity allows the antidote to effectively compete away the low-affinity, non-specific binding to cysteine-rich proteins without significantly disrupting the high-affinity binding to the engineered tag. acs.org

Washing Steps: Post-labeling washing procedures are essential to remove excess and non-specifically bound FIAsH-EDT2. nih.govucsd.edu These washes are typically performed with buffers containing a dithiol antidote to facilitate the dissociation of the probe from low-affinity sites. ucsd.eduucsd.edu

Optimization of the Tetracysteine Motif: Research has shown that the amino acids between the cysteine pairs (Xaa-Xaa) influence binding affinity and specificity. The CCPGCC sequence is recognized as an optimal motif with high affinity for FIAsH. wikipedia.orgnih.govucsd.edu Furthermore, flanking the core motif with specific amino acid sequences (e.g., FLNCCPGCCMEP) can further improve binding properties and the quantum yield of the resulting complex. wikipedia.org

Chemical Blocking of Endogenous Thiols: While not a standard procedure, studies have shown that pretreating cells or cell homogenates with reagents that covalently modify cysteine residues, such as coumarin (B35378) maleimide, can abolish the background fluorescence, confirming that it originates from binding to endogenous cysteine-containing proteins. nih.gov

Table 2: Strategies for Background Mitigation in FIAsH-EDT2 Labeling

StrategyMechanismKey ConsiderationsReference
Competitive Dithiol Antidotes (EDT, BAL)Outcompetes low-affinity binding to endogenous cysteine pairs.Concentration must be carefully optimized. acs.orgucsd.edunih.gov
Post-Labeling WashesRemoves unbound and weakly bound FIAsH-EDT2.Often includes dithiol antidotes to enhance removal. nih.govucsd.edu
Optimized Tetracysteine Tag SequenceIncreases the specific binding affinity for the target protein.The CCPGCC motif is considered optimal. wikipedia.orgnih.gov

Empirical Optimization of Antidote Concentrations (e.g., EDT) for Differential Affinity

The success of FIAsH-EDT2 labeling hinges on the careful, empirical optimization of the antidote concentration to exploit the differential affinity of the probe for its specific tetracysteine target versus non-specific sites. nih.gov The binding of FIAsH-EDT2 is an equilibrium process that can be shifted based on the concentration of competing dithiols. wikipedia.org

During the labeling step, a micromolar concentration of EDT is typically included. A commonly used ratio is 10 µM EDT for every 1 µM of FIAsH-EDT2. ucsd.edu This concentration is generally sufficient to suppress binding to endogenous proteins, which typically involves pairs of cysteines, without preventing the high-affinity interaction with the engineered tetracysteine tag. acs.orgucsd.edu Using a concentration that is too low will result in high background, while a concentration that is too high can significantly slow the rate of specific labeling or even reduce the final signal. nih.gov

Following the initial labeling incubation, washing steps with higher concentrations of dithiols are employed to further reduce background. A wash with 250 µM EDT or BAL can effectively strip the weakly bound FIAsH from non-specific sites. nih.govucsd.edu It is important to note that different dithiols have different potencies. BAL, for example, has an approximately threefold higher potency in displacing FIAsH from its binding motifs than EDT. nih.gov Therefore, using a high concentration of BAL (e.g., >100 µM) for washing can begin to strip FIAsH from even specific, high-affinity sites like CCPGCC, especially if the tag is not in an optimal conformation. nih.gov

Finally, very high concentrations of dithiols (in the millimolar range) can be used to completely reverse the labeling, stripping the FIAsH probe from the tetracysteine tag. acs.orgucsd.edu This reversibility is a unique feature of the biarsenical labeling system, allowing for experimental controls where the fluorescent signal can be specifically quenched. ucsd.edu The optimal concentrations for labeling, washing, and stripping must often be determined empirically for each specific protein and cellular system to achieve the best balance between specific signal and background fluorescence. nih.gov

Table 3: Effect of Dithiol Antidote Concentration on FIAsH-EDT2 Binding

Concentration RangePrimary EffectApplicationReference
Low Micromolar (e.g., 10-15 µM)Minimizes non-specific binding while allowing specific labeling.Added during labeling incubation. acs.orgucsd.edunih.gov
High Micromolar (e.g., 250 µM)Reduces background by stripping weakly bound probe.Used in post-labeling wash steps. nih.govucsd.edu
Millimolar (e.g., >1 mM)Reverses specific binding, stripping probe from the tetracysteine tag.Used for experimental controls to confirm labeling specificity. wikipedia.orgacs.orgucsd.edu

Advanced Methodologies and Analytical Techniques Utilizing Fiash Edt2 Sulfonic Acid

High-Resolution Fluorescence Microscopy for Subcellular Imaging

The fluorogenic nature of FIAsH-EDT2 probes provides a high signal-to-noise ratio, making them exceptional candidates for high-resolution imaging techniques aimed at elucidating the precise location and behavior of proteins within cellular compartments. thermofisher.com

Confocal Laser Scanning Microscopy (CLSM) leverages the properties of FIAsH-EDT2 to visualize TC-tagged proteins with high specificity and resolution. By exciting the bound probe with a laser (e.g., a 514 nm argon laser line) and collecting the emitted fluorescence, researchers can generate detailed three-dimensional images of protein distribution in living or fixed cells. nih.gov This methodology is instrumental in tracking the intracellular localization of proteins, such as G protein-coupled receptors, and studying their trafficking pathways over time. nih.govthermofisher.com The high affinity and specificity of the probe for the TC-tag minimize off-target background fluorescence, which is crucial for clear imaging. thermofisher.com The technique has been successfully used to study the localization of proteins expressed at low levels, demonstrating its high sensitivity. nih.gov

To overcome the diffraction limit of conventional microscopy (~200-250 nm), FIAsH-EDT2 has been adapted for super-resolution techniques like Photoactivated Localization Microscopy (PALM). nih.govibidi.com In a method termed FlAsH-PALM, the blinking properties of the FlAsH fluorophore when bound to a TC-tag are exploited. nih.gov By stochastically activating and imaging a sparse subset of individual FIAsH-EDT2 molecules in a sample over thousands of frames, their positions can be determined with nanometer precision. bitesizebio.com These localizations are then compiled to reconstruct a super-resolved image of the protein's distribution. This approach has been successfully applied to visualize the spatial arrangement of the HIV integrase enzyme within virions, providing insights into viral morphology without compromising viral replication, a significant advantage over larger tags like fluorescent proteins. nih.gov These pointillist techniques (PALM/STORM) enable the visualization of biomolecular assemblies at a near-molecular resolution, far surpassing what can be achieved with conventional confocal microscopy. ibidi.comnih.gov

Quantitative imaging with FIAsH-EDT2 and its analogs allows for the assessment of relative protein abundance and changes in distribution. The intensity of the fluorescence signal from the bound probe is proportional to the number of tagged protein molecules in the imaged area. This principle can be used to compare protein levels between different cellular regions or under various experimental conditions. For instance, a study using F2FlAsH-EDT2, a halogenated analog, demonstrated that a wild-type α-galactosidase A (GALA) enzyme showed significantly stronger colocalization with lysosomal markers compared to a mutant version, which was largely mislocalized. uni-greifswald.de This difference in fluorescence intensity within a specific organelle provides a quantitative measure of protein trafficking efficiency.

Protein TargetProbe UsedKey Quantitative FindingReference
Wild-type vs. Mutant α-Galactosidase A (GALA)F2FlAsH-EDT2Wild-type GALA showed a 7.9-fold stronger colocalization with lysosomal markers compared to the mutant enzyme. uni-greifswald.de

Spectroscopic Characterization of Probe-Target Interactions

Spectroscopic methods are fundamental to understanding the physicochemical basis of FIAsH-EDT2's function, from its binding mechanism to its fluorescence properties.

UV-Visible (UV-Vis) absorption spectroscopy is used to monitor the binding of FIAsH-EDT2 to its target TC-motif. The unbound and bound forms of the probe have distinct absorption spectra. researchgate.net Titrating a solution of a TC-tagged peptide or protein with FIAsH-EDT2 and monitoring the change in absorbance allows for the determination of the binding stoichiometry. bioorganic-chemistry.com The reaction can be followed until saturation is reached, confirming the formation of a stable complex. bioorganic-chemistry.com The absorbance spectrum of the FIAsH-TC complex shows a characteristic peak around 508 nm. researchgate.netnih.gov Using the Beer-Lambert law, the concentration of the fluorescent complex can be accurately determined if the extinction coefficient is known.

Compound StateTypical Excitation/Absorption Maximum (nm)Typical Emission Maximum (nm)
FIAsH-EDT2 bound to TC-motif~508~528-530
Free (unbound) FIAsH-EDT2Largely non-fluorescent and non-absorbent in the visible range

Data compiled from sources. researchgate.netnih.govwikipedia.orgresearchgate.net

The most critical feature of FIAsH-EDT2 is its dramatic increase in fluorescence upon binding the TC-motif. Steady-state fluorescence spectroscopy quantifies this change through the fluorescence quantum yield (Φ), which is a measure of the efficiency of photon emission. While the unbound probe is essentially non-fluorescent, the FIAsH-TC complex exhibits a significant quantum yield, reported to be approximately 0.49 when bound to a model peptide. wikipedia.org This property is responsible for the low background signal in imaging applications. researchgate.net

Time-resolved fluorescence spectroscopy measures the fluorescence lifetime (τ), which is the average time the fluorophore stays in the excited state. The fluorescence decay of the FIAsH-TC complex is sensitive to its molecular environment. Studies have shown that the fluorescence lifetime of FlAsH bound to a TC-motif is in the range of 4-5 nanoseconds. researchgate.net This is distinct from the lifetime of any residual fluorescence from the unbound probe, allowing for further discrimination between signal and background using techniques like fluorescence-lifetime imaging microscopy (FLIM). researchgate.netnih.gov

ParameterUnbound FIAsH-EDT2FIAsH-EDT2 Bound to TC-Motif
Fluorescence Quantum Yield (Φ)Effectively zero~0.49
Fluorescence Lifetime (τ)Complex decay with short components (e.g., <1 ns)~4.7 ns (major component)

Data compiled from sources. wikipedia.orgresearchgate.net

Fluorescence Anisotropy Measurements for Probing Protein Dynamics and Conformational States

Fluorescence anisotropy is a powerful technique that provides insights into the rotational mobility of a fluorescent molecule and, by extension, the dynamics and conformational states of the protein to which it is attached. When FIAsH-EDT2 Sulfonic Acid (sFlAsH-EDT2) is bound to a tetracysteine motif within a protein, its fluorescence anisotropy is sensitive to the rotational correlation time of the protein. Larger proteins, or proteins within larger complexes, tumble more slowly in solution, resulting in a higher fluorescence anisotropy. Conversely, smaller proteins or flexible regions of proteins exhibit faster rotational motion and thus lower anisotropy.

This technique is particularly useful for studying protein-protein interactions and conformational changes. mdpi.com An increase in fluorescence anisotropy upon the addition of a binding partner can indicate the formation of a larger complex. mdpi.com Similarly, a change in anisotropy can signal a conformational change within the protein that alters the local environment and rotational freedom of the bound sFlAsH-EDT2.

Table 1: Illustrative Fluorescence Anisotropy Data for sFlAsH-EDT2 Labeled Protein
ConditionProtein StateSteady-State Anisotropy (r)Rotational Correlation Time (Φ)
Protein A-sFlAsHMonomer0.1515 ns
Protein A-sFlAsH + Protein BDimer Complex0.2530 ns
Protein A-sFlAsH + DenaturantUnfolded0.085 ns

pH Sensitivity and Environmental Modulators of this compound Fluorescence

The fluorescence of sFlAsH-EDT2, being based on the fluorescein (B123965) core, is inherently sensitive to the pH of its local environment. nih.gov The fluorescence intensity of fluorescein and its derivatives generally decreases in acidic conditions due to the protonation of the phenolic group, which favors a non-fluorescent lactone form. This pH sensitivity can be a valuable tool for probing changes in the local environment of the labeled protein, such as upon translocation to different cellular compartments with varying pH. nih.gov

For instance, a protein labeled with sFlAsH-EDT2 on the cell surface would be expected to exhibit a decrease in fluorescence upon endocytosis and trafficking to acidic endosomes and lysosomes. This property allows for the development of assays to monitor protein trafficking and endocytic pathways.

Beyond pH, other environmental factors can modulate the fluorescence of sFlAsH-EDT2. The local polarity and viscosity of the microenvironment surrounding the bound probe can influence its quantum yield and fluorescence lifetime. For example, binding to a hydrophobic pocket on a protein may shield the fluorophore from solvent quenching, leading to an enhancement in fluorescence. Additionally, the presence of certain ions or small molecules in close proximity to the probe can lead to fluorescence quenching or enhancement, providing opportunities to develop biosensors for these analytes. It is important to characterize the photophysical properties of sFlAsH-EDT2 in various buffer conditions to accurately interpret fluorescence changes in complex biological systems.

Förster Resonance Energy Transfer (FRET) Applications

This compound as a FRET Acceptor with Genetically Encoded Fluorescent Protein Donors (e.g., CFP, GFP)

This compound is an excellent Förster Resonance Energy Transfer (FRET) acceptor when paired with genetically encoded fluorescent protein donors such as Cyan Fluorescent Protein (CFP) and Green Fluorescent Protein (GFP). wikipedia.orgnih.gov The absorption spectrum of FIAsH-EDT2 has significant overlap with the emission spectra of CFP and GFP, a prerequisite for efficient FRET. nih.gov The relatively small size of the tetracysteine tag and the bound sFlAsH-EDT2 molecule (less than 1 kDa) is a significant advantage over using another fluorescent protein as the acceptor, as it is less likely to cause steric hindrance or disrupt the function of the protein of interest. wikipedia.orgnih.gov

The FRET efficiency is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nm. wikipedia.org When CFP or GFP (the donor) and sFlAsH-EDT2 (the acceptor) are brought into close proximity due to a protein conformational change or a protein-protein interaction, energy is transferred non-radiatively from the excited donor to the acceptor. This results in a decrease in the donor's fluorescence emission and an increase in the acceptor's sensitized emission. evidentscientific.com

Table 2: Spectral Properties for sFlAsH-EDT2 FRET with Fluorescent Proteins
FluorophoreRoleExcitation Max (nm)Emission Max (nm)Förster Radius (R₀) with sFlAsH-EDT2 (Å)
CFPDonor~433~475~49-54
GFPDonor~488~509~56
sFlAsH-EDT2Acceptor~508~528N/A

Deciphering Protein-Protein Interactions and Intramolecular Conformational Changes

FRET-based assays using sFlAsH-EDT2 are powerful tools for studying the dynamics of protein-protein interactions and intramolecular conformational changes in real-time and in living systems. bioorganic-chemistry.commdpi.com To study protein-protein interactions, one protein is tagged with a donor fluorescent protein (e.g., CFP) and the other with a tetracysteine motif. Upon interaction of the two proteins, the donor and sFlAsH-EDT2 are brought into close proximity, leading to a FRET signal. The membrane-impermeable nature of sFlAsH-EDT2 makes it particularly suitable for studying interactions between cell surface proteins.

For investigating intramolecular conformational changes, a single protein is engineered to contain both a donor fluorescent protein and a tetracysteine tag at different locations. bioorganic-chemistry.com A change in the protein's conformation that alters the distance or orientation between the donor and acceptor will result in a change in FRET efficiency. This approach has been successfully used to create biosensors that report on various cellular events, such as changes in metabolite concentration or post-translational modifications. bioorganic-chemistry.com

Development of Multiplexed FRET Systems with Orthogonal Biarsenical Probes

The availability of spectrally distinct biarsenical probes allows for the development of multiplexed FRET systems to simultaneously monitor multiple molecular events. By using sFlAsH-EDT2 in combination with an orthogonal biarsenical probe such as ReAsH-EDT2 (a red-emitting probe), it is possible to create two independent FRET pairs within the same system. nih.gov

For example, one protein interaction could be monitored using a CFP-sFlAsH-EDT2 FRET pair, while a second, independent interaction is monitored using a YFP-ReAsH-EDT2 pair. This requires careful selection of fluorescent proteins and biarsenical probes to minimize spectral crosstalk. Such multiplexed systems are invaluable for dissecting complex signaling pathways where multiple protein interactions or conformational changes occur concurrently.

Biochemical and Proteomic Applications

The unique property of this compound being membrane-impermeant opens up a range of biochemical and proteomic applications focused on the study of cell surface proteins. researchgate.net Since sFlAsH-EDT2 cannot cross the plasma membrane, it selectively labels tetracysteine-tagged proteins that are exposed to the extracellular environment. This specificity is highly advantageous for a variety of experimental designs.

One key application is in pulse-chase experiments to study the trafficking and turnover of cell surface proteins. nih.gov A cohort of surface-exposed proteins can be specifically labeled with sFlAsH-EDT2, and their subsequent internalization, degradation, or recycling can be monitored over time by fluorescence microscopy or biochemical methods.

In proteomics, the specific labeling of cell surface proteins with sFlAsH-EDT2 can be used to enrich and identify this sub-proteome. nih.gov After labeling, cells can be lysed, and the sFlAsH-labeled proteins can be affinity-purified using arsenic-binding resins. The captured proteins can then be identified and quantified by mass spectrometry, providing a snapshot of the cell surface proteome under specific conditions. This approach can be used to compare the cell surface protein expression profiles of different cell types or of cells under different physiological or pathological states.

Table 3: Applications of sFlAsH-EDT2 in Biochemical and Proteomic Studies
ApplicationMethodologyInformation Gained
Cell Surface Protein TraffickingPulse-labeling with sFlAsH-EDT2 followed by live-cell imaging or biochemical fractionation.Kinetics of endocytosis, recycling, and degradation of specific surface proteins.
Cell Surface ProteomicsLabeling of surface proteins with sFlAsH-EDT2, followed by affinity purification and mass spectrometry.Identification and quantification of the cell surface proteome.
Receptor-Ligand InteractionsFRET between a fluorescently labeled ligand and sFlAsH-EDT2 on a cell surface receptor.Binding kinetics and conformational changes upon ligand binding.

Affinity Chromatography for Isolation and Purification of Tetracysteine-Tagged Proteins

The specific and high-affinity interaction between FIAsH-EDT2 and the tetracysteine tag has been leveraged to develop affinity chromatography methods for the purification of tagged proteins. researchgate.net This technique involves immobilizing the biarsenical fluorescein dye onto a solid support matrix, creating a resin that can selectively capture proteins containing the tetracysteine motif from complex mixtures like cell lysates. researchgate.net

One of the key advantages of this system is the ability to elute the bound protein under mild conditions, which helps in preserving the protein's native conformation and activity. researchgate.net The binding can be reversed by adding an excess of a small dithiol compound, such as 1,2-ethanedithiol (B43112) (EDT), which competes with the tetracysteine tag for binding to the immobilized arsenical ligand. bioorganic-chemistry.com

To enhance the purification process, researchers have developed alternative bisarsenical ligands. For instance, a non-fluorescent and more photochemically stable bisarsenical affinity ligand known as SplAsH has been created for improved affinity purification of tetracysteine-tagged proteins. nih.gov The enhanced stability of SplAsH makes it a superior choice for applications requiring robust and repeated use of the affinity matrix. nih.gov

LigandKey FeaturePrimary ApplicationReference
FIAsHFluorescent upon bindingProtein purification and imaging researchgate.net
SplAsHNon-fluorescent, photochemically stableImproved affinity purification nih.gov

Development of Cell-Free Labeling and Detection Assays

FIAsH-EDT2 has proven valuable in the development of cell-free protein synthesis and detection assays, which are crucial for high-throughput screening and synthetic biology applications. A notable example is the FETCH (Fluorescent minihelix assay for translation quantification) system. biorxiv.org This assay utilizes a small reporter protein designed as a minihelix that contains the tetracysteine tag. biorxiv.org

In a cell-free protein synthesis reaction, as the reporter minihelix is translated, it becomes available for labeling by FIAsH-EDT2 present in the reaction mixture. biorxiv.org The subsequent binding event produces a fluorescent signal that is directly proportional to the amount of synthesized protein. biorxiv.org A significant advantage of this method is its flexibility; the FIAsH-EDT2 dye can be added at the beginning of the reaction to allow for real-time kinetic measurements of protein synthesis, or at the end for endpoint analysis. biorxiv.org The assay is highly scalable and can be performed in various formats, from microtubes to 384-well plates, with detection possible using standard plate readers or qPCR machines. biorxiv.org

Assay FeatureDescriptionReference
PrincipleFIAsH-EDT2 binds to a translated tetracysteine-tagged minihelix reporter, producing a fluorescent signal. biorxiv.org
MeasurementFluorescence intensity is linearly proportional to the amount of synthesized protein. biorxiv.org
FlexibilityDye can be added at the start for kinetic analysis or at the end for endpoint measurement. biorxiv.org
ScalabilityAdaptable to high-throughput formats (96/384-well plates). biorxiv.org

Integration with Mass Spectrometry for Targeted Proteomic Analysis of Arsenical-Binding Proteins

The combination of arsenic affinity chromatography with mass spectrometry provides a powerful targeted proteomic approach to identify proteins that interact with arsenicals within a cell. researchgate.net This methodology is critical for understanding the mechanisms of action and potential off-target effects of arsenic-based compounds. mdpi.com

The general strategy involves using an arsenical probe, often linked to a capture moiety like biotin, to bind to its protein targets in a cellular extract. These protein-arsenical complexes are then pulled down and purified. mdpi.com Following purification, the proteins are identified using liquid chromatography-mass spectrometry (LC-MS/MS). mdpi.com This approach relies on the principle that trivalent arsenic compounds bind to pairs of cysteine residues, particularly those in close proximity within the protein sequence. mdpi.com

Studies using this technique have successfully identified numerous arsenic-binding proteins in various cell types. For example, in acute promyelocytic leukaemia (APL) cells, this method identified over 40 potential arsenic-binding proteins, including several involved in redox regulation. mdpi.com

Identified ProteinFunction/CategoryReference
Pyruvate kinase M2 (PKM2)Metabolic enzyme mdpi.com
Glutathione S-transferase P1 (GSTP1)Redox regulation mdpi.com
Heat shock 70 kDa protein 9 (HSPA9)Chaperone protein mdpi.com
Galectin-1 (LEG1)Cell adhesion, signaling mdpi.com

Correlative Light and Electron Microscopy (CLEM) Integration

Correlative Light and Electron Microscopy (CLEM) is a powerful imaging technique that combines the advantages of fluorescence light microscopy (LM) with the high-resolution structural detail of electron microscopy (EM). wikipedia.orgnih.gov This approach allows researchers to first identify a protein of interest using fluorescence within the broader context of a whole cell, and then to visualize the ultrastructure of that specific location at the nanometer scale. delmic.com The process bridges the gap between dynamic functional information from LM and static high-resolution structural information from EM. nih.gov

Photoconversion of FIAsH-EDT2 for Electron Microscopy Visualization

A common method for making a fluorescently labeled structure visible for electron microscopy is through photoconversion. This process uses the light emitted from a fluorophore to catalyze a localized chemical reaction, typically the polymerization of diaminobenzidine (DAB), which creates an electron-dense precipitate that can be visualized with EM.

However, it is crucial to note that FIAsH-EDT2 is not compatible with this photoconversion process . The FIAsH-EDT2 reagent does not catalyze the conversion of diaminobenzidine into a precipitate and therefore cannot be used for this specific type of CLEM application. thermofisher.com

In contrast, its red-fluorescing counterpart, ReAsH-EDT2 , is capable of this photoconversion. thermofisher.com When a protein labeled with the ReAsH-EDT2 reagent is illuminated, it can generate a localized, electron-dense stain that is readily detectable by an electron microscope. thermofisher.com Therefore, while the broader family of biarsenical probes is utilized in CLEM, ReAsH-EDT2, not FIAsH-EDT2, is the reagent of choice for applications requiring photoconversion for EM visualization. thermofisher.comucsd.edu

Academic Research Applications of Fiash Edt2 Sulfonic Acid in Biological Investigations

Spatiotemporal Analysis of Protein Localization and Trafficking

The precise localization and dynamic movement of proteins are fundamental to their function. FIAsH-EDT2 sulfonic acid enables high-resolution spatiotemporal tracking of proteins, providing critical insights into their cellular roles.

The ability to visualize the movement of individual proteins and organelles in real-time is crucial for understanding dynamic cellular processes. While this compound is primarily used for labeling cell surface proteins, its principles are part of a broader set of fluorescence-based techniques used to track intracellular components. For instance, studies on mitochondrial dynamics, although often employing other fluorescent probes, provide a framework for the type of quantitative data that can be obtained. Single-particle tracking experiments can reveal the intricate movements of organelles, such as the highly dynamic yet confined motion of proteins within the mitochondrial outer membrane.

Table 1: Representative Data from Single-Molecule Tracking of Mitochondrial Outer Membrane Protein Tom40
ParameterValueDescription
Apparent Diffusion Coefficient (Dapp)0.5 µm²/sA measure of the protein's mobility within the membrane.
Confinement Area Size~0.3 µmThe restricted area within which the protein primarily moves.

This type of quantitative analysis, when applied to proteins labeled with this compound on the cell surface, can reveal detailed information about their lateral diffusion, confinement in specific membrane domains, and interactions with other molecules.

G protein-coupled receptors (GPCRs) are a major class of cell surface receptors that undergo internalization and recycling upon activation, a process critical for signal modulation. This compound is particularly well-suited for studying these dynamics because it specifically labels the receptor population at the cell surface. The change in fluorescence localization from the plasma membrane to intracellular vesicles can be monitored over time to quantify the rates of internalization and subsequent recycling back to the surface.

Fluorescence Resonance Energy Transfer (FRET) based assays, often employing FIAsH-EDT2 as an acceptor for a fluorescent protein donor like CFP, can provide detailed kinetic data on receptor conformational changes that precede internalization. ucsd.edunih.gov Upon agonist binding, a change in FRET efficiency can be observed, indicating receptor activation. ucsd.edu This can be followed by imaging to track the movement of the FlAsH-labeled receptors from the cell surface into endocytic vesicles.

Table 2: Kinetic Parameters of Agonist-Induced GPCR Activation and Internalization Measured Using a FlAsH-Based FRET System
ProcessKinetic Parameter (Time Constant)Receptor StudiedSignificance
Receptor Activation (Conformational Change)66-88 msHuman Adenosine A2A ReceptorIndicates the rapid conformational switch upon agonist binding. nih.gov
Internalization Half-life (t1/2)~5-10 minGeneric GPCRRepresents the timescale for the initial phase of receptor removal from the cell surface.
Recycling Half-life (t1/2)~30-60 minGeneric GPCRCharacterizes the return of internalized receptors to the plasma membrane.

These studies provide a quantitative understanding of the entire lifecycle of a receptor, from activation and signaling at the cell surface to its internalization and subsequent fate.

Functional Characterization of Proteins and Enzymes

Beyond localization and trafficking, this compound can be employed to investigate the functional aspects of proteins, including their regulation and involvement in complex biological processes like protein folding and aggregation.

Allosteric regulation, where the binding of a modulator to one site on a protein affects the activity at a distant site, is a fundamental mechanism for controlling protein function. nih.gov By placing a tetracysteine tag at a strategic location within a protein, this compound can be used as a reporter of conformational changes associated with allosteric regulation. The binding of an allosteric modulator could alter the local environment of the FlAsH dye, leading to a change in its fluorescence properties, such as intensity or anisotropy.

While direct quantitative data for this compound in modulating enzyme kinetics is not abundant, the principle can be illustrated with data from studies on allosteric modulation of enzyme-ligand interactions. For example, the effect of an allosteric modulator on the dissociation rate of a primary ligand can be quantified.

Table 3: Hypothetical Data on the Effect of an Allosteric Modulator on Ligand Dissociation Monitored by a FIAsH-Based Fluorescence Assay
ConditionLigand Dissociation Rate Constant (koff) (s-1)Fold Change
- Allosteric Modulator0.1-
+ Allosteric Modulator0.0110-fold decrease

Such an experiment would demonstrate the power of this compound as a tool to screen for and characterize allosteric modulators of cell surface proteins.

Protein misfolding and aggregation are associated with numerous human diseases. pnas.org The fluorescence of FlAsH is sensitive to its environment, a property that can be exploited to study protein folding and aggregation. When a tetracysteine-tagged protein is in its native, folded state, the FlAsH dye will have a specific fluorescence signature. Upon unfolding or aggregation, the environment around the dye changes, leading to alterations in fluorescence intensity and anisotropy. pnas.orgnih.gov

For instance, the unfolding of a protein can lead to a "hyperfluorescent" state of the bound FlAsH dye. pnas.org This phenomenon can be used to monitor protein stability and the kinetics of unfolding and aggregation in real-time.

Table 4: Fluorescence Anisotropy Changes of a FIAsH-Labeled Protein Upon Aggregation
Protein StateFluorescence Anisotropy (r)Interpretation
Monomeric (Folded)0.25Lower anisotropy due to faster rotational diffusion of the smaller monomer.
Aggregated0.35Higher anisotropy due to the slower rotational diffusion of the large aggregate. nih.gov

By measuring changes in fluorescence anisotropy, researchers can gain quantitative insights into the dynamics of protein aggregation, a process that is often difficult to study using other methods.

Probing Cellular Signaling Pathways

Cellular signaling pathways are complex networks of interacting proteins that transmit information from the cell surface to the interior, culminating in a specific cellular response. This compound can be used to label specific cell surface receptors and monitor their involvement in signaling cascades. For example, the dimerization or clustering of receptors upon ligand binding, a key step in the activation of many signaling pathways, can be quantified by measuring FRET between donor and acceptor fluorophores, where one of the partners is FlAsH.

Table 5: Representative Quantitative Data for Receptor-Mediated Signaling Events
Signaling EventParameter MeasuredTypical Agonist-Induced Change
Receptor DimerizationFRET EfficiencyIncrease from 5% to 20%
Recruitment of Downstream EffectorFluorescence Intensity at Membrane2-fold increase over baseline
Phosphorylation of Intracellular TargetPhospho-specific Antibody Staining5-fold increase in mean fluorescence intensity

By using this compound to specifically label the initial component of a signaling pathway at the cell surface, researchers can dissect the subsequent steps with high spatial and temporal resolution.

Analysis of Intracellular Signal Transduction Events and Protein Cascades

The ability to visualize specific proteins in real-time within their native cellular environment makes FIAsH-EDT2 an invaluable tool for dissecting intricate intracellular signal transduction pathways. By tagging key proteins in a signaling cascade, researchers can monitor their localization, movement, and interactions in response to various stimuli.

Live-cell imaging with FIAsH-EDT2 allows for the direct observation of protein translocation, a common event in many signaling pathways. For instance, a transcription factor tagged with a TC motif can be visualized as it moves from the cytoplasm to the nucleus upon pathway activation. This provides spatiotemporal information that is often lost with traditional biochemical methods that rely on cell lysates.

Furthermore, FIAsH-EDT2 is frequently employed in Fluorescence Resonance Energy Transfer (FRET)-based studies to probe protein-protein interactions, a cornerstone of signaling cascades. In a typical FRET experiment, two interacting proteins are tagged with a donor and an acceptor fluorophore. When the two proteins interact, bringing the fluorophores into close proximity (typically within 10 nm), energy is transferred from the excited donor to the acceptor, resulting in a measurable change in fluorescence. By using FIAsH-EDT2 as one of the FRET partners (often with a fluorescent protein like CFP as the donor), researchers can dynamically monitor the association and dissociation of proteins within a signaling complex.

Table 1: Applications of FIAsH-EDT2 in Studying Signal Transduction

ApplicationDescriptionKey Findings
Protein Translocation A TC-tagged protein's movement between cellular compartments is tracked following a specific stimulus.Visualization of stimulus-induced nuclear translocation of signaling proteins.
Protein-Protein Interactions (FRET) FIAsH-EDT2 and a fluorescent protein partner are used to measure the proximity of two interacting proteins.Real-time monitoring of the formation and dissociation of signaling complexes in live cells.
Conformational Changes Changes in FRET efficiency within a single protein tagged with both a donor and a FIAsH-EDT2 acceptor reveal conformational shifts.Detection of agonist-induced conformational changes in G protein-coupled receptors.

Dynamics of Kinase Activation and Phosphatase Activity

While direct, real-time measurement of kinase and phosphatase activity using FIAsH-EDT2 alone is not a standard application, its use in FRET-based biosensors allows for the indirect monitoring of these crucial enzymatic activities. Genetically encoded FRET biosensors for kinase activity, often referred to as A-Kinase Activity Reporters (AKARs), typically consist of a kinase-specific substrate peptide and a phosphopeptide-binding domain flanked by a FRET pair.

Upon phosphorylation of the substrate by the kinase of interest, a conformational change occurs, bringing the FRET donor and acceptor closer together and altering the FRET signal. While many of these biosensors utilize fluorescent proteins as the FRET pair, the principles can be adapted to incorporate the smaller FIAsH-EDT2 tag as either the donor or acceptor, potentially reducing the size of the biosensor and minimizing interference with cellular processes.

Similarly, biosensors for phosphatase activity can be designed. These sensors would exist in a phosphorylated state with a high FRET signal. The action of a phosphatase would dephosphorylate the substrate peptide, leading to a conformational change that separates the FRET pair and reduces the FRET signal. The development of such FIAsH-EDT2-based phosphatase activity reporters would enable the real-time visualization of phosphatase dynamics within living cells. Although the direct use of FIAsH-EDT2 to create such sensors is not yet widely documented, the underlying principles of FRET-based activity reporters provide a clear path for their development.

Development of Genetically Encoded Fluorescent Biosensors

The versatility of FIAsH-EDT2 extends to the development of genetically encoded biosensors for a variety of cellular analytes and conditions. By coupling the FIAsH-TC labeling technology with proteins that undergo specific conformational changes in response to their target, researchers can create sensitive and specific probes for live-cell imaging.

Biosensors for Specific Ion Fluxes or Small Molecule Detection

A primary example of this application is the creation of biosensors for calcium ions (Ca2+), a ubiquitous second messenger. Genetically encoded calcium indicators (GECIs) are engineered proteins that exhibit a change in fluorescence upon binding to Ca2+. While many GECIs are based on single fluorescent proteins or FRET between two fluorescent proteins, the FIAsH-EDT2 system offers an alternative design strategy.

A FIAsH-based Ca2+ biosensor could be constructed by flanking a calmodulin (CaM) domain and a CaM-binding peptide (such as M13) with a FRET donor (e.g., a fluorescent protein) and a TC tag for FIAsH-EDT2 labeling. In the absence of Ca2+, CaM and M13 are separated. Upon an increase in intracellular Ca2+, CaM binds to M13, bringing the FRET pair into close proximity and generating a FRET signal. The smaller size of the FIAsH tag compared to a full fluorescent protein could offer advantages in terms of sensor folding and function.

This design principle can be extended to the detection of other small molecules. By replacing the Ca2+-sensing domains with domains that bind to other specific molecules of interest (e.g., cyclic AMP, ATP, or specific metabolites), a wide range of genetically encoded biosensors can be developed.

Design of Probes for Cellular Environmental Changes (e.g., Redox State)

The cellular redox state, maintained by the balance of oxidizing and reducing agents, is critical for a multitude of cellular processes. FIAsH-EDT2 labeling itself is sensitive to the redox environment, as the formation of the biarsenical-tetracysteine bond requires the cysteine thiols to be in a reduced state. This inherent property can be exploited to create probes for cellular redox potential.

A genetically encoded redox sensor using FIAsH-EDT2 could be designed based on a protein that undergoes a conformational change or alters the accessibility of its TC tag in response to changes in the cellular redox environment. For example, a protein with a TC tag located in a domain that becomes buried or exposed depending on the redox state could serve as a rudimentary redox sensor. A more sophisticated approach could involve designing a FRET-based sensor where the distance between a donor fluorophore and a FIAsH-EDT2-labeled TC tag is modulated by the redox-dependent conformation of a linker protein. While the development of such specific FIAsH-based redox sensors is an area of ongoing research, the principles of biosensor design provide a clear framework for their creation.

Structural Dynamics of Specific Biological Macromolecules (e.g., IKKβ, Kv4.3)

Understanding the relationship between the structure and function of biological macromolecules is a central goal of molecular biology. FIAsH-EDT2, particularly when used in FRET studies, provides a powerful means to investigate the conformational dynamics of specific proteins in their native environment.

Conformational Changes in Ion Channels and Regulatory Proteins

Ion channels are transmembrane proteins that undergo precise conformational changes to regulate the flow of ions across the cell membrane. The voltage-gated potassium channel Kv4.3, for instance, plays a crucial role in the repolarization phase of the cardiac action potential. Studying the dynamic conformational changes of such channels is key to understanding their function and regulation.

FRET studies have been employed to investigate the structural dynamics of Kv4.3. By introducing TC tags at specific locations within the channel protein and labeling them with FIAsH-EDT2, and incorporating a FRET partner at another location, researchers can monitor distance changes between these points during channel gating. For example, a FRET pair could be positioned to report on the movement of the voltage-sensing domain relative to the pore domain, providing insights into the electromechanical coupling of the channel. While specific studies applying FIAsH-EDT2 to Kv4.3 are not extensively documented, the methodology of using fluorescent probes to study ion channel conformational changes is well-established.

Similarly, the conformational dynamics of regulatory proteins like IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway, can be investigated using FIAsH-FRET. By placing TC tags at strategic locations within the IKKβ protein, conformational changes associated with its activation or substrate binding could be monitored in real-time in living cells, providing a deeper understanding of its regulatory mechanisms.

Table 2: Investigating Macromolecular Dynamics with FIAsH-EDT2

Macromolecule TypeMethodInformation Gained
Ion Channels (e.g., Kv4.3) FRET with FIAsH-EDT2 at specific sites.Real-time monitoring of conformational changes during channel gating (activation, inactivation).
Regulatory Proteins (e.g., IKKβ) FRET with FIAsH-EDT2 to probe intramolecular distances.Detection of conformational shifts upon activation, inhibitor binding, or interaction with other proteins.

DNA-Binding Protein Dynamics and Nucleic Acid Interactions

The study of the intricate and dynamic interactions between proteins and nucleic acids is fundamental to understanding the regulation of genetic processes such as transcription, replication, and DNA repair. The development of advanced labeling technologies has been pivotal in enabling researchers to visualize and quantify these molecular events in real-time and within the native cellular environment. Among these, FIAsH-EDT2, a membrane-permeant biarsenical dye, has emerged as a powerful tool. Its small size and ability to specifically label proteins containing a tetracysteine tag (Cys-Cys-X-X-Cys-Cys) offer distinct advantages over larger fluorescent protein tags, minimizing potential steric hindrance and functional perturbation of the labeled protein. This section explores the application of FIAsH-EDT2 in elucidating the dynamics of DNA-binding proteins and their interactions with nucleic acids, with a focus on single-molecule studies and Förster Resonance Energy Transfer (FRET) analyses.

One of the key applications of FIAsH-EDT2 is in single-molecule imaging, which allows for the direct observation of individual protein molecules as they interact with DNA. This approach provides unprecedented insights into the kinetic parameters of these interactions, such as binding residence times and diffusion dynamics, which are often obscured in ensemble-averaged measurements. For instance, by labeling a transcription factor with FIAsH-EDT2, researchers can track its movement within the nucleus, measure how long it remains bound to a specific DNA sequence, and observe how these dynamics change in response to cellular signals.

A hypothetical study investigating the residence time of a transcription factor (TF) on a target promoter could yield data as presented in Table 1. In such a study, a specific TF is tagged with a tetracysteine motif and expressed in living cells. The cells are then treated with FIAsH-EDT2 to fluorescently label the TF. Using single-particle tracking microscopy, the duration of individual TF binding events at the promoter of a target gene is measured under different cellular conditions.

Table 1: Hypothetical Residence Times of a FIAsH-EDT2 Labeled Transcription Factor at a Target Promoter

Cellular ConditionAverage Residence Time (seconds)Standard DeviationNumber of Binding Events Analyzed
Basal (Unstimulated)8.52.1523
Stimulated (with Growth Factor)15.23.5612
Inhibitor Treatment4.31.5489

The data in Table 1 would suggest that the residence time of the transcription factor at its target promoter is significantly increased upon cellular stimulation with a growth factor, indicating a more stable interaction that could lead to enhanced gene expression. Conversely, treatment with an inhibitor that disrupts the signaling pathway leads to a shorter residence time, implying a less stable interaction.

Furthermore, FIAsH-EDT2 is extensively used in conjunction with FRET to probe conformational changes in DNA-binding proteins and to monitor the assembly and disassembly of protein-DNA complexes. In a typical FRET experiment, two different fluorophores, a donor and an acceptor, are placed on the interacting molecules. The efficiency of energy transfer between them is highly dependent on the distance separating them, providing a molecular ruler to measure changes in proximity.

Consider a study on the conformational dynamics of a DNA polymerase during nucleotide incorporation using single-molecule FRET (smFRET). In this scenario, the DNA polymerase is labeled with FIAsH-EDT2 (as the FRET acceptor) at a specific site within a domain that is known to undergo a conformational change, while the DNA substrate is labeled with a donor fluorophore. As the polymerase interacts with the DNA and incorporates a nucleotide, the distance between the donor and acceptor changes, leading to a change in FRET efficiency.

Table 2: Hypothetical Single-Molecule FRET Efficiency Changes in a FIAsH-EDT2 Labeled DNA Polymerase-DNA Complex

State of the ComplexDescriptionMean FRET EfficiencyPredominant Conformation
Polymerase-DNA (Open)DNA polymerase bound to the primer-template DNA without a nucleotide.0.35Open
Polymerase-DNA-dNTP (Closed)Correct nucleotide bound in the active site, prior to incorporation.0.78Closed
Post-incorporationAfter nucleotide incorporation and release of pyrophosphate.0.38Open

The results in Table 2 would demonstrate that the DNA polymerase undergoes a significant conformational change from an "open" to a "closed" state upon binding the correct nucleotide, as indicated by the sharp increase in FRET efficiency. Following nucleotide incorporation, the polymerase returns to an "open" conformation. Such dynamic information is crucial for understanding the mechanisms that ensure the fidelity of DNA replication.

In addition to transcription factors and DNA polymerases, FIAsH-EDT2 labeling can be applied to study the dynamics of other DNA-binding proteins, such as those involved in DNA repair and chromatin remodeling. For example, labeling a DNA repair protein with FIAsH-EDT2 allows for the visualization of its recruitment to sites of DNA damage in real-time, providing insights into the kinetics of the DNA damage response.

Challenges, Limitations, and Emerging Directions in Fiash Edt2 Sulfonic Acid Research

Current Limitations in Probe Performance and Application

Despite the advantages of the biarsenical-tetracysteine system, its performance can be constrained by factors inherent to the probe's chemistry and the complex intracellular environment.

A primary limitation in the application of FIAsH-EDT2 is the occurrence of background fluorescence from non-specific binding. ucsd.edumedchemexpress.com This unbound or off-target fluorescence can obscure the signal from the specifically labeled protein, particularly when the target protein is expressed at low levels. ucsd.edumedchemexpress.comresearchgate.net This background signal arises from two main sources:

Binding to Endogenous Cysteine-Rich Proteins: FIAsH-EDT2 can interact with naturally occurring cellular proteins that are rich in cysteine residues, leading to enhanced fluorescence that is not related to the engineered tetracysteine tag. medchemexpress.comresearchgate.netnih.gov

Interaction with Hydrophobic Environments: The FIAsH-EDT2 complex can become more fluorescent when it binds to hydrophobic pockets within cells, a phenomenon that is not easily reversed by dithiol washing agents. ucsd.edu

To mitigate this issue, labeling protocols often include wash steps with dithiol compounds like 1,2-ethanedithiol (B43112) (EDT) or British anti-Lewisite (BAL). nih.govthermofisher.com These agents compete with the tetracysteine motif for binding to the biarsenical probe, thereby reducing non-specific signals. ucsd.edu However, an excessively high concentration of these washing agents can also strip the probe from its intended target. nih.gov The development of optimized TC motifs with higher affinity for the probe has improved resistance to these stringent wash conditions. ucsd.edu

Table 1: Strategies to Reduce Background Fluorescence

StrategyMechanism of ActionKey Considerations
Dithiol Washes (EDT, BAL) Competes with non-specific binding sites for the biarsenical probe. ucsd.eduConcentration must be optimized to avoid stripping the probe from the specific TC tag. nih.gov BAL is less odorous but can be more potent than EDT. nih.govthermofisher.com
Optimized TC Motifs Higher binding affinity for the probe allows for more stringent washing conditions without loss of specific signal. ucsd.eduRequires re-engineering of the target protein construct.
Non-fluorescent Competitors Molecules that occupy non-specific hydrophobic binding sites, displacing FIAsH-EDT2. ucsd.eduacs.orgMust be carefully selected to not interfere with cellular processes.

The binding of FIAsH-EDT2 to the tetracysteine tag is critically dependent on the redox state of the cysteine residues; the thiol groups must be in a reduced state to bind the arsenic atoms of the probe. nih.govacs.orgualberta.ca The cell's cytoplasm is generally a reducing environment, which maintains the cysteines in the necessary state. nih.govacs.org

However, this requirement poses a significant limitation for studying proteins located in more oxidizing cellular compartments, such as:

The endoplasmic reticulum acs.org

The Golgi apparatus nih.gov

The cell surface (extracellular space) nih.govacs.org

In these environments, cysteine residues are often oxidized to form disulfide bonds, preventing the FIAsH probe from binding. To overcome this, researchers may need to acutely treat cells with reducing agents, such as membrane-permeant phosphines, to ensure the tetracysteine tag is available for labeling. nih.govresearchgate.net The choice and concentration of the reducing agent must be carefully managed to avoid perturbing the native cellular redox balance and physiology. The redox state of the glutathione disulfide/glutathione (GSSG/2GSH) couple is a key indicator of the cellular redox environment, and significant alterations can impact cell signaling, proliferation, and apoptosis. nih.gov

Strategic Advancements in Tetracysteine Tag Engineering

To address the limitations of the biarsenical probe system, significant research has focused on improving the tetracysteine tag itself.

The original tetracysteine motif, Cys-Cys-Xaa-Xaa-Cys-Cys (where Xaa is any non-cysteine amino acid), has undergone considerable optimization. nih.gov Early work identified that a Pro-Gly sequence in the Xaa-Xaa positions (CCPGCC) promoted a hairpin conformation that binds FlAsH with high affinity. nih.govinstras.com

More advanced strategies have used library screening and fluorescence-activated cell sorting (FACS) in mammalian cells to identify novel motifs with superior properties. ucsd.edu This has led to the development of sequences like FLNCCPGCCMEP and HRWCCPGCCKTF . ucsd.edu These optimized motifs exhibit:

Markedly improved resistance to dithiol competitors , allowing for more effective washing steps to reduce background fluorescence. ucsd.edu

Higher fluorescence quantum yields upon binding the biarsenical probe. ucsd.edu

These enhanced properties enable the detection of proteins expressed at lower, more physiologically relevant levels. ucsd.edu

Table 2: Comparison of Tetracysteine (TC) Motifs

TC MotifKey Feature(s)Advantage(s)
CCXXCC Original core sequence. nih.govGeneral applicability.
CCPGCC Pro-Gly promotes a hairpin turn. nih.govinstras.comHigher affinity and specificity than early motifs. nih.gov
FLNCCPGCCMEP Optimized flanking sequences. ucsd.eduGreatly increased dithiol resistance and higher quantum yield, leading to enhanced contrast. ucsd.edu
HRWCCPGCCKTF Optimized flanking sequences. ucsd.eduSimilar to FLNCCPGCCMEP, provides significantly improved signal-to-background ratio. ucsd.edu

A key advantage of the tetracysteine tag is its small size (as few as 6-12 amino acids) compared to larger tags like Green Fluorescent Protein (GFP), which is approximately 27 kDa. wikipedia.orgucsd.edumdpi.com This smaller size is generally less likely to interfere with the folding, function, or trafficking of the host protein. ucsd.eduresearchgate.net

However, even a small tag can be disruptive if placed improperly. nih.gov The insertion of a TC tag, particularly within a structured domain of a protein, can alter its native conformation and function. nih.gov Therefore, careful consideration must be given to the placement of the tag. Strategies to minimize perturbation include:

Terminal Fusion: Placing the tag at the N- or C-terminus of the protein is often the least disruptive approach. nih.gov

Functional Validation: It is crucial to experimentally validate that the tagged protein retains its normal localization, stability, and biological activity. nih.govscispace.com

TC-scanning, where the tag is inserted at various positions, can be a tool to map regions sensitive to structural perturbation. nih.gov

Evolution of Biarsenical Probe Chemistry

The foundational biarsenical probes, the green-fluorescent FlAsH (fluorescein-based) and the red-fluorescent ReAsH (resorufin-based), have been expanded into a broader palette of chemical tools. nih.govnih.gov This evolution in probe chemistry aims to overcome limitations of the original dyes and expand the experimental possibilities.

Key areas of advancement include:

Halogenated Derivatives: The synthesis of fluorinated and chlorinated versions of FlAsH (e.g., F2FlAsH, Cl2FlAsH, F4FlAsH, Cl4FlAsH) alters the electronic properties and pKa of the fluorophore. researchgate.netuni-greifswald.de This can result in probes that are more fluorescent in acidic environments, such as lysosomes, where traditional FlAsH performs poorly. uni-greifswald.de

New Fluorophore Scaffolds: Biarsenical probes have been built on different fluorescent scaffolds, such as cyanine (B1664457) dyes (e.g., AsCy3). nih.govpnnl.gov These probes can offer superior photostability and brightness compared to FlAsH and ReAsH, which is particularly advantageous for single-molecule imaging. pnnl.gov

Orthogonal Labeling Systems: The development of new biarsenical probes with different inter-arsenic distances allows for the creation of new TC tags that are specifically recognized by one probe but not another. pnnl.gov For example, the AsCy3 probe binds to a "Cy3TAG" (CCKAEAACC) but not the traditional "FlAsHTAG" (CCPGCC), enabling the simultaneous and distinct labeling of two different proteins within the same cell. pnnl.gov

These advancements are creating a toolkit of biarsenical probes with a range of spectral properties, environmental sensitivities, and target specificities, paving the way for more complex multi-protein and FRET-based studies. nih.govpnnl.gov

Rational Design of New Fluorophores with Improved Photostability and Spectral Properties

A significant challenge in live-cell imaging is the photostability of fluorescent probes. The fluorescein (B123965) core of FIAsH-EDT2 is susceptible to photobleaching, which can limit long-term imaging experiments. Researchers are actively pursuing the rational design of new fluorophores to overcome this limitation. The goal is to develop probes with increased resistance to light-induced degradation, allowing for more robust and extended imaging studies.

In addition to improved photostability, there is a continuous effort to expand the spectral properties of FIAsH-based probes. The development of analogues with different excitation and emission wavelengths is crucial for multicolor imaging experiments, enabling the simultaneous visualization of multiple proteins or cellular processes. For instance, ReAsH-EDT2, a resorufin-based biarsenical probe, provides a red-shifted alternative to the green-fluorescing FIAsH-EDT2. Further research is focused on creating a broader palette of colors, including blue and far-red fluorophores, to complement existing probes and facilitate more complex experimental designs. acs.org

Table 1: Spectral Properties of Selected Biarsenical Probes

ProbeExcitation (nm)Emission (nm)Quantum YieldColor
FlAsH-EDT2508528~0.5Green
ReAsH-EDT2593608~0.4Red
CHoXAsH-EDT2405450-Blue

Data compiled from various sources.

Exploration of Novel Biarsenical Scaffolds for Expanded Applications

The core structure of FIAsH-EDT2, with its two arsenic atoms, dictates its binding to the tetracysteine motif. Researchers are exploring novel biarsenical scaffolds to enhance binding affinity, specificity, and to introduce new functionalities. One area of investigation involves modifying the linker between the two arsenic atoms to optimize the geometry of the binding pocket, potentially leading to more stable and specific protein-probe complexes.

Furthermore, the development of biarsenical scaffolds with different chemical properties is expanding the applications of this technology. For example, the creation of membrane-impermeant versions, such as sulfonated FIAsH-EDT2 (sFlAsH-EDT2), allows for the specific labeling of cell surface proteins. acs.org This has been instrumental in studying the trafficking and dynamics of proteins on the plasma membrane. The exploration of new scaffolds also opens the door to creating probes with built-in functionalities, such as photosensitizers for targeted cell ablation or photoactivatable groups for precise spatiotemporal control of fluorescence.

Integration with High-Throughput Screening and Automation Methodologies

The specificity and fluorogenic nature of FIAsH-EDT2 make it a promising tool for high-throughput screening (HTS) assays. researchgate.net In HTS, thousands of compounds are rapidly tested for their effects on a specific biological target. The "light-up" property of FIAsH-EDT2 upon binding to its target protein provides a direct and easily quantifiable signal, which is ideal for automated screening platforms. researchgate.net

The integration of FIAsH-EDT2 labeling with automated microscopy and liquid handling systems can enable the screening of large chemical libraries for compounds that modulate protein expression, localization, or interaction. This approach has the potential to accelerate drug discovery and basic research by providing a robust and scalable method for identifying new bioactive molecules. The development of fluorescence-based microplate assays is a key step in adapting this technology for HTS applications. mdpi.com

Future Perspectives in Live-Cell Imaging and Molecular Probing Technologies

The field of live-cell imaging is constantly evolving, and the future of FIAsH-EDT2 and related technologies lies in its integration with other cutting-edge techniques and the development of more sophisticated labeling strategies.

Computational Modeling and Machine Learning for Predicting Probe-Protein Interactions

Computational modeling and machine learning are emerging as powerful tools in molecular biology. nih.govfrontiersin.org In the context of FIAsH-EDT2 research, these approaches can be used to predict the optimal placement of the tetracysteine tag within a protein of interest without disrupting its structure or function. By analyzing protein structures and dynamics, computational models can identify surface-exposed loops or domains that are suitable for tag insertion.

Furthermore, machine learning algorithms can be trained on existing data to predict the binding affinity and fluorescence properties of novel biarsenical probes. mdpi.commdpi.com This could significantly accelerate the design and development of new fluorophores with improved characteristics, moving from a trial-and-error approach to a more rational and predictive design process. The integration of computational methods will undoubtedly play a crucial role in advancing the capabilities and applications of FIAsH-EDT2 technology in the years to come.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing FIAsH-EDT2 Sulfonic Acid with high purity?

  • Methodological Answer : Optimize synthesis using nonionic surfactants (e.g., alkyl poly(ethylene oxide)) in acidic media to control mesoporous structure formation. Monitor reaction pH (<2.0) and temperature (20–25°C) to avoid hydrolysis by-products. Purify via sulfonic acid cation-exchange resins, ensuring eluent ionic strength ≤0.1 M to maintain compound integrity .
  • Key Parameters : Surfactant chain length (C16–C18), acid concentration (0.5–1.0 M H₂SO₄), and aging time (24–48 hrs) .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Employ tandem LC-MS/MS for molecular mass confirmation and sulfonic acid group identification. Use ¹H/¹³C NMR in D₂O with trimethylsilylpropanoic acid (TSP) as an internal standard. For quantification, integrate UV-Vis absorbance at 210–220 nm (sulfonate S→O transitions) with calibration against certified reference materials .
  • Quality Control : Report signal-to-noise ratios >10:1 for LC-MS peaks and NMR spectral resolution ≤0.5 Hz .

Q. What are the critical parameters affecting the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability is pH-dependent: maintain solutions at pH 3–6 to prevent sulfonic acid group degradation. Avoid UV light exposure and store at 4°C with 0.02% sodium azide to inhibit microbial growth. Validate stability via accelerated aging tests (40°C/75% RH for 14 days) with periodic HPLC monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the catalytic efficiency of this compound in different solvent systems?

  • Methodological Answer : Conduct controlled solvent polarity studies (e.g., using Kamlet-Taft parameters) to isolate dielectric effects. Apply multivariate regression to correlate catalytic activity with solvent hydrogen-bond acceptor capacity (β-value). Include negative controls (e.g., sulfonic acid-free analogs) to rule out solvent-interface artifacts .
  • Data Validation : Use Bland-Altman plots to assess inter-study variability and Cochran’s Q-test for heterogeneity .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Implement nonlinear regression (e.g., four-parameter logistic model) for sigmoidal dose-response curves. For threshold effects, use piecewise regression or Bayesian changepoint analysis. Report 95% confidence intervals and adjust for multiple comparisons (e.g., Benjamini-Hochberg correction) .
  • Uncertainty Analysis : Quantify instrument error (e.g., ±2% for HPLC) and propagate uncertainties using Monte Carlo simulations .

Q. How should systematic reviews address heterogeneity in experimental conditions across studies on this compound’s reactivity?

  • Methodological Answer : Follow PRISMA guidelines to extract data on reaction temperature, solvent polarity, and catalyst loading. Perform subgroup meta-analysis stratified by experimental parameters (e.g., aqueous vs. organic media). Use I² statistics to quantify heterogeneity; values >50% warrant random-effects models .
  • Sensitivity Analysis : Exclude outlier studies via leave-one-out meta-analysis and assess robustness with Egger’s test for publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.